3-Amino-5,6-dichloropyrazine-2-carbonitrile

説明

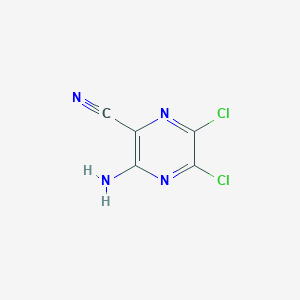

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2Cl2N4 It is a derivative of pyrazine, characterized by the presence of amino and dichloro substituents at the 3rd, 5th, and 6th positions, respectively, and a nitrile group at the 2nd position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile typically involves the chlorination of pyrazine derivatives followed by the introduction of the amino and nitrile groups. One common method starts with 3-aminopyrazine-2-carboxylic acid, which undergoes chlorination to form 3-amino-5,6-dichloropyrazine-2-carboxylic acid. This intermediate is then converted to the nitrile derivative through dehydration reactions .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalableThe nitrile group is typically introduced using dehydration agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .

化学反応の分析

Types of Reactions

3-Amino-5,6-dichloropyrazine-2-carbonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Aqueous acid (HCl) or base (NaOH) under reflux conditions

Major Products

Nucleophilic substitution: Substituted pyrazine derivatives.

Reduction: 3-Amino-5,6-dichloropyrazine-2-amine.

Hydrolysis: 3-Amino-5,6-dichloropyrazine-2-carboxylic acid

科学的研究の応用

Synthesis of Antiviral Agents

One of the primary applications of ADC is in the synthesis of antiviral medications, particularly Favipiravir, which has shown effectiveness against various viral infections including influenza and SARS-CoV-2. The synthesis pathway typically involves several steps starting from 3-aminopyrazine-2-carboxylic acid:

- Chlorination : The initial step involves chlorinating 3-aminopyrazine-2-carboxylic acid to yield 3-amino-5,6-dichloropyrazine-2-carboxylic acid.

- Nitrile Formation : This intermediate is then converted to ADC through dehydration reactions using agents like thionyl chloride or phosphorus pentachloride.

- Final Synthesis : ADC serves as a key intermediate for further reactions leading to Favipiravir, which has been synthesized with varying yields depending on the method used, with reported yields around 22% to 34% in optimized conditions .

Enzyme Inhibition

ADC acts as an enzyme inhibitor due to the presence of the nitrile group, which allows for strong interactions with enzyme active sites. This property makes ADC a candidate for therapeutic applications targeting various diseases, including cancer and viral infections. Research indicates that ADC can modulate enzyme activities by binding to specific receptors or enzymes, thus altering biological pathways relevant to disease processes .

Industrial Applications

In industrial settings, the synthesis of ADC is optimized for cost-effectiveness and scalability. The methods employed focus on minimizing by-products while maximizing yield. For instance, recent advancements have led to improved synthetic routes that reduce hazardous by-products associated with earlier methods .

Comparative Structural Analysis

To understand ADC's unique properties better, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features |

|---|---|

| 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | Contains carboxylic acid instead of nitrile |

| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | Methyl ester variant with similar dichloro substitutions |

| 3,6-Dichloropyrazine-2-carbonitrile | Lacks amino group; simpler structure |

The presence of both amino and nitrile groups in ADC enhances its versatility compared to related compounds, making it suitable for various synthetic applications not achievable with carboxylic acids or esters .

Case Study: Favipiravir Efficacy

A clinical study conducted on Favipiravir demonstrated significant antiviral activity against COVID-19. Patients receiving Favipiravir showed a higher rate of clinical recovery compared to those treated with alternative antivirals. The study highlighted the importance of ADC in developing effective antiviral therapies .

Case Study: Enzyme Interaction Studies

Research has focused on understanding how ADC interacts with specific enzymes involved in metabolic pathways. These studies reveal that ADC can effectively inhibit certain enzymes linked to disease progression, suggesting potential therapeutic applications in oncology and infectious disease management .

作用機序

The mechanism of action of 3-Amino-5,6-dichloropyrazine-2-carbonitrile depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The presence of the nitrile group allows it to form strong interactions with the active sites of enzymes, thereby inhibiting their activity. The dichloro substituents enhance its binding affinity and specificity .

類似化合物との比較

Similar Compounds

- 3-Amino-5,6-dichloropyrazine-2-carboxylic acid

- Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

- 3,6-Dichloropyrazine-2-carbonitrile

Uniqueness

3-Amino-5,6-dichloropyrazine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. Compared to its carboxylic acid and ester analogs, the nitrile group provides a different reactivity profile, making it suitable for different synthetic applications .

生物活性

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features:

- Molecular Formula : C₅H₃Cl₂N₄

- Functional Groups : Amino group (-NH₂), dichloro substituents, and a cyano group (-C≡N).

The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with various receptors. The amino and cyano groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for binding to specific molecular targets.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Antiviral Activity : Similar compounds have been shown to exhibit antiviral properties by disrupting viral replication processes.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. It has been studied for its effectiveness against various pathogens, including bacteria and fungi.

Case Studies

- Antiviral Activity :

- Tuberculostatic Activity :

Research Findings

Potential Applications

Given its biological activities, this compound holds promise in various applications:

- Drug Development : As a lead compound for developing new antimicrobial and antiviral agents.

- Research Tool : For studying enzyme interactions and metabolic pathways in microbial systems.

特性

IUPAC Name |

3-amino-5,6-dichloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-3-4(7)11-5(9)2(1-8)10-3/h(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJNSSANBISNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(C(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20526176 | |

| Record name | 3-Amino-5,6-dichloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20526176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14340-28-4 | |

| Record name | 3-Amino-5,6-dichloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20526176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。